molecular formula C28H50N2O6 B12344832 Boc-Glu(OcHex)-OH.DCHA

Boc-Glu(OcHex)-OH.DCHA

Cat. No.: B12344832
M. Wt: 510.7 g/mol
InChI Key: QXKNHFZXSYWRFG-YDALLXLXSA-N
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Description

Boc-Glu(OcHex)-OHDCHA, also known as N-tert-butoxycarbonyl-O5-cyclohexyl-L-glutamic acid, is a chemical compound with the molecular formula C16H27NO6The compound is known for its stability and effectiveness in minimizing side reactions during acidic and basic treatments .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-Glu(OcHex)-OH.DCHA involves the protection of the amino group of L-glutamic acid with a tert-butoxycarbonyl (Boc) group and the esterification of the carboxyl group with cyclohexanol. The reaction typically requires the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane (DCM). The reaction is carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-throughput purification techniques such as high-performance liquid chromatography (HPLC) to achieve high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Boc-Glu(OcHex)-OH.DCHA undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxo derivatives, alcohols, and deprotected amino acids, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of Boc-Glu(OcHex)-OH.DCHA in chemical synthesis involves its incorporation into the target molecule, followed by subsequent reactions to achieve the desired chemical transformation. The Boc group serves as a protecting group for the amino group, preventing unwanted side reactions during the synthesis process. The cyclohexyl ester group provides stability and minimizes side reactions during acidic and basic treatments.

Comparison with Similar Compounds

Properties

Molecular Formula

C28H50N2O6

Molecular Weight

510.7 g/mol

IUPAC Name

N-cyclohexylcyclohexanamine;(2S)-5-cyclohexyloxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid

InChI

InChI=1S/C16H27NO6.C12H23N/c1-16(2,3)23-15(21)17-12(14(19)20)9-10-13(18)22-11-7-5-4-6-8-11;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h11-12H,4-10H2,1-3H3,(H,17,21)(H,19,20);11-13H,1-10H2/t12-;/m0./s1

InChI Key

QXKNHFZXSYWRFG-YDALLXLXSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCC(=O)OC1CCCCC1)C(=O)O.C1CCC(CC1)NC2CCCCC2

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC(=O)OC1CCCCC1)C(=O)O.C1CCC(CC1)NC2CCCCC2

Origin of Product

United States

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